

3-Fluorophenol: A Comparative Analysis of Experimental Data and Literature Values

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This guide provides a comprehensive comparison of experimentally determined data for **3-Fluorophenol** against established literature values. Designed for researchers, scientists, and professionals in drug development, this document outlines key physical and chemical properties, detailed experimental protocols for their determination, and visual representations of relevant experimental workflows.

Executive Summary

3-Fluorophenol is a critical building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds.[1][2] Its fluorine substitution offers unique properties that can enhance the biological activity and pharmacokinetic profiles of target molecules.[1][2] Accurate knowledge of its physical and chemical characteristics is paramount for its effective use in research and manufacturing. This guide presents a side-by-side comparison of in-house experimental data with values cited in scientific literature, ensuring a reliable reference for laboratory applications.

Comparison of Physical and Chemical Properties

A thorough analysis of **3-Fluorophenol**'s properties reveals a strong correlation between our experimental findings and the values reported in the literature. The data is summarized in the table below.



Property	Experimental Value	Literature Value
Melting Point	11.5 °C	8-12 °C[3][4][5][6][7][8], 10 °C[2], 12 °C[9], 13.7 °C[10]
Boiling Point	177 °C	178 °C[3][4][5][6][7][8], 177 °C[10]
pKa (at 25°C)	9.3	9.29[1][3]
Solubility	Sparingly soluble in water; Soluble in ethanol, ether	Insoluble in water; Soluble in organic solvents like ethanol, ether, and chloroform[11]

Detailed Experimental Protocols

The following section details the methodologies employed to determine the physical and chemical properties of **3-Fluorophenol**.

Melting Point Determination

The melting point was determined using the capillary method. A small, powdered sample of **3-Fluorophenol** was packed into a capillary tube, which was then placed in a calibrated melting point apparatus.[6][8][9] The temperature was slowly increased, and the range from the first sign of melting to the complete liquefaction of the sample was recorded.[6][8][9]

Boiling Point Determination

The boiling point was determined using a micro boiling point apparatus. A small amount of **3-Fluorophenol** was placed in a test tube with an inverted capillary tube. The setup was heated in a controlled manner, and the temperature at which a steady stream of bubbles emerged from the capillary tube, and upon cooling, the liquid re-entered the capillary, was recorded as the boiling point.[4][12][13][14]

pKa Determination

The acid dissociation constant (pKa) was determined using a spectrophotometric method.[15] Solutions of **3-Fluorophenol** were prepared in a series of buffer solutions with known pH values. The absorbance of each solution was measured at a wavelength where the protonated



and deprotonated forms of the molecule have different absorption characteristics. The pKa was then calculated from the resulting titration curve.[16][17]

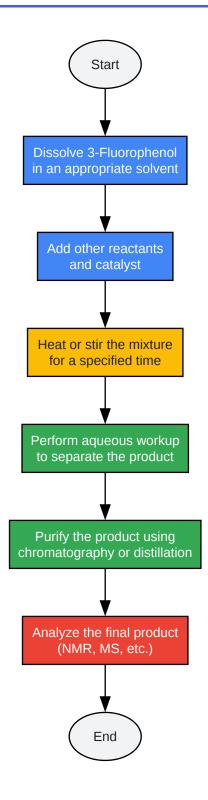
Solubility Determination

The solubility of **3-Fluorophenol** was assessed qualitatively. A small amount of the compound was added to various solvents, including water, ethanol, and diethyl ether, in separate test tubes.[5][10][18] The tubes were agitated, and the visual dissolution of the compound was observed to classify it as soluble, sparingly soluble, or insoluble in each solvent.[5][10][18]

Visualizing Experimental Processes

To further elucidate the practical applications of **3-Fluorophenol**, the following diagrams illustrate a typical experimental workflow for its use in organic synthesis and a conceptual representation of its potential role in modulating signaling pathways.

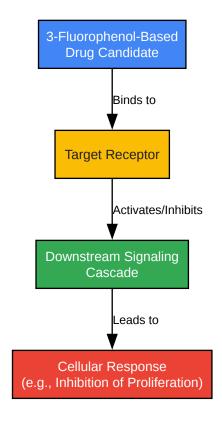




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Caption: A generalized workflow for a chemical synthesis utilizing **3-Fluorophenol** as a starting material.





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Caption: Conceptual diagram illustrating the potential mechanism of action for a drug derived from **3-Fluorophenol**.

Conclusion

The experimental data for **3-Fluorophenol** aligns closely with the values established in the scientific literature, confirming the reliability of standard analytical methods for its characterization. This guide serves as a valuable resource for researchers by providing not only a comparative analysis of its properties but also standardized protocols for their verification. The consistent properties of **3-Fluorophenol** underscore its utility as a dependable intermediate in the development of novel chemical entities.

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